molecular formula C11H18ClNO3 B2936753 2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide CAS No. 2411280-21-0

2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide

Cat. No. B2936753
CAS RN: 2411280-21-0
M. Wt: 247.72
InChI Key: YUNQYYLUTCHMEE-UHFFFAOYSA-N
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Description

“2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide” is a complex organic compound. It contains a cyclopropyl group (a three-carbon ring), an acetamide group (which is a combination of an acetyl group and an amide group), and a 4-hydroxyoxan-4-yl group (which is a type of ether group with a hydroxyl substituent) . The molecular formula of this compound is C11H18ClNO3 and the molecular weight is 247.72.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclopropyl ring and the ether group. The cyclopropyl group would add strain to the molecule due to its small ring size, while the ether group could potentially participate in hydrogen bonding due to the presence of the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ether and amide groups could potentially make this compound polar, which would affect its solubility in different solvents .

properties

IUPAC Name

2-chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c12-7-9(14)13-8-10(1-2-10)11(15)3-5-16-6-4-11/h15H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNQYYLUTCHMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CCl)C2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide

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